Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as AZD-3965 and is known for its inhibitory effects on monocarboxylate transporters (MCTs). MCTs are responsible for the transportation of lactate and other monocarboxylates across the cell membrane, and their inhibition can have significant implications in cancer treatment.
Scientific Research Applications
- Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (let’s call it “Methyl-APTC”) exhibits excellent charge transport properties due to its conjugated structure. Researchers are exploring its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its tunable energy levels make it suitable for different electronic applications .
- Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties. Methyl-APTC could serve as a ligand for QDs, enhancing their stability and light absorption. Researchers are investigating its potential in QD-sensitized solar cells and luminescent devices .
- The benzamido and thiophene moieties in Methyl-APTC suggest potential bioactivity. Scientists are studying its interactions with biological targets, such as enzymes or receptors. It might have applications in drug discovery or as a scaffold for designing new pharmaceuticals .
- Methyl-APTC could act as a photocatalyst, harnessing light energy to drive chemical reactions. Its unique structure may enable efficient electron transfer processes, making it useful for organic transformations or environmental remediation .
- The azepane ring in Methyl-APTC provides opportunities for supramolecular assembly. Researchers are exploring its self-assembly behavior, host-guest interactions, and potential applications in molecular recognition or drug delivery systems .
- Methyl-APTC’s sulfone group and aromatic core contribute to its stability and solubility. Scientists are incorporating it into polymer matrices or hybrid materials. Potential applications include sensors, coatings, or functional surfaces .
Organic Electronics and Optoelectronics
Quantum Dot Sensitization
Medicinal Chemistry
Photocatalysis
Supramolecular Chemistry
Materials Science
properties
IUPAC Name |
methyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-32-25(29)23-21(17-22(33-23)18-9-5-4-6-10-18)26-24(28)19-11-13-20(14-12-19)34(30,31)27-15-7-2-3-8-16-27/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFHADNPQSWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(azepan-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.